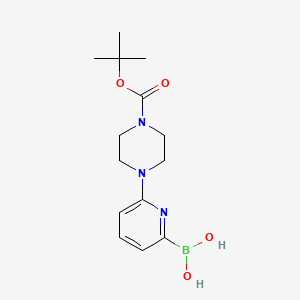

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid

Description

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid (CAS: 1264178-71-3) is a boronic acid derivative featuring a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected piperazine group at position 6 and a boronic acid moiety at position 2. Its molecular formula is C₁₄H₂₂BN₃O₄, with a molecular weight of 307.16 g/mol . This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group facilitates carbon-carbon bond formation in drug discovery and materials science. The Boc group protects the piperazine nitrogen, enhancing stability during synthesis and handling .

Properties

IUPAC Name |

[6-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridin-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BN3O4/c1-14(2,3)22-13(19)18-9-7-17(8-10-18)12-6-4-5-11(16-12)15(20)21/h4-6,20-21H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDLSFUUCUIPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)N2CCN(CC2)C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694455 | |

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264178-71-3 | |

| Record name | {6-[4-(tert-Butoxycarbonyl)piperazin-1-yl]pyridin-2-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid typically involves multiple steps. One common synthetic route starts with the preparation of the piperazine derivative, which is then protected with a tert-butoxycarbonyl group. The protected piperazine is subsequently coupled with a pyridine derivative through a nucleophilic substitution reaction. Finally, the boronic acid group is introduced via a borylation reaction using suitable boron reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring or the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyridine or piperazine rings .

Scientific Research Applications

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The piperazine and pyridine moieties contribute to the compound’s overall reactivity and specificity towards certain biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences in structure, reactivity, and applications between the target compound and its analogs:

Key Findings:

Structural Impact on Reactivity :

- The position of the boronic acid (pyridine-2 vs. -3 or -4) critically influences regioselectivity in cross-coupling reactions. For example, the target compound’s boronic acid at pyridine-2 may favor coupling at sterically accessible sites .

- Boc protection in the target compound stabilizes the piperazine nitrogen, preventing undesired side reactions during synthesis. In contrast, unprotected analogs like (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid are more reactive but less stable .

Functional Group Modifications: Pinacol esters (e.g., CAS 936250-21-4) improve boronic acid stability but add synthetic steps for deprotection . Methyl or methylamino groups (e.g., CAS 345311-03-7 and 1218790-80-7) alter electronic and steric profiles, affecting solubility and binding in biological assays .

Cost and Availability :

Biological Activity

(6-(4-(tert-Butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative with potential therapeutic applications, particularly in the modulation of metabolic pathways and as a proteasome inhibitor. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C15H24BN3O4

- Molecular Weight : 321.18 g/mol

- CAS Number : 2377606-26-1

- Structural Features : The compound features a pyridine ring substituted with a piperazine moiety and a boronic acid functional group, which is critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in metabolic processes:

- Inhibition of Acetyl-CoA Carboxylase (ACC) :

- Proteasome Inhibition :

Efficacy in Cell Lines

A study evaluated the effects of various boronic acid derivatives on HepG2 cells, focusing on their impact on triglyceride synthesis and fatty acid metabolism. The compound exhibited significant inhibition of triglyceride synthesis with an EC50 value in the low micromolar range .

Case Studies

Safety Profile

The compound has been classified with precautionary statements indicating potential hazards such as serious eye irritation and harmful effects if swallowed or inhaled. Proper handling and storage under inert conditions are recommended to maintain stability .

Q & A

How can I synthesize (6-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)boronic acid with high purity for medicinal chemistry applications?

Basic Synthesis Methodology:

- Step 1: Start with tert-butoxycarbonyl (Boc)-protected piperazine derivatives. For example, tert-butyl piperazine-1-carboxylate can be coupled to a halogenated pyridine scaffold via nucleophilic aromatic substitution (SNAr) under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .

- Step 2: Introduce the boronic acid group via Miyaura borylation. Use bis(pinacolato)diboron (B2Pin2) with a palladium catalyst (e.g., Pd(dppf)Cl2) and a base (e.g., KOAc) in anhydrous THF at 80–100°C .

- Purification: Isolate the product via flash chromatography (e.g., silica gel, eluting with hexane/ethyl acetate gradients) . Validate purity by HPLC (>95%) and LC-MS to confirm molecular weight .

What analytical techniques are critical for characterizing this boronic acid derivative?

Advanced Characterization Protocol:

- NMR Spectroscopy: Use - and -NMR to confirm the Boc group (tert-butyl singlet at ~1.4 ppm) and boronic acid proton resonance (broad peak at ~8–10 ppm). -NMR can verify the boronic acid moiety .

- Mass Spectrometry: High-resolution MS (HRMS) should match the exact mass (e.g., calculated for CHBNO: 320.17 g/mol) .

- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>97%) .

How does the Boc group influence the reactivity of the boronic acid in Suzuki-Miyaura cross-coupling reactions?

Mechanistic Insight:

- The Boc group stabilizes the piperazine nitrogen, preventing undesired side reactions during coupling. However, it may sterically hinder coupling with bulky aryl halides.

- Optimization: Use Pd(PPh) or XPhos precatalysts in degassed THF/HO with KCO as a base. Monitor reaction progress via TLC (R shift) .

- Note: Boronic acid derivatives with electron-withdrawing groups (e.g., pyridine) often require elevated temperatures (80–100°C) for efficient coupling .

How do I deprotect the Boc group without degrading the boronic acid functionality?

Advanced Deprotection Strategy:

- Acidic Conditions: Treat with 4M HCl in dioxane (0–5°C, 2–4 hours) to cleave the Boc group. Avoid prolonged exposure to prevent boronic acid esterification .

- Alternative: Use TFA (trifluoroacetic acid) in DCM (room temperature, 1 hour) for milder deprotection. Neutralize with aqueous NaHCO post-reaction .

- Validation: Confirm deprotection via -NMR (disappearance of tert-butyl peak) and LC-MS for the free piperazine product .

What are the stability challenges of this compound under storage, and how can they be mitigated?

Stability and Handling:

- Moisture Sensitivity: Boronic acids hydrolyze to boroxines in humid environments. Store under inert gas (N or Ar) at –20°C in sealed, desiccated vials .

- Light Sensitivity: Protect from UV exposure to prevent decomposition. Use amber glassware for long-term storage .

- Quality Control: Periodically reassay purity via HPLC. Degradation products (e.g., pinacol ester) may form if stored improperly .

How can I resolve contradictions in reported melting points for this compound?

Data Discrepancy Analysis:

- Example: reports mp 138–139.5°C, while similar derivatives (e.g., 4-(4-Boc-piperazino)benzoic acid) show mp 186.5–189.5°C .

- Root Cause: Polymorphism or residual solvents (e.g., DMF) can alter melting points. Recrystallize from ethanol/water mixtures and dry under high vacuum (<0.1 mmHg) .

- Validation: Perform differential scanning calorimetry (DSC) to confirm thermal behavior .

What advanced applications exist for this compound in chemical biology (e.g., PROTACs)?

Cutting-Edge Applications:

- PROTAC Design: The boronic acid moiety can serve as a warhead to target proteasomal degradation. For example, conjugate with E3 ligase ligands (e.g., thalidomide derivatives) via rigid pyridine linkers .

- Methodology: Use click chemistry (CuAAC or SPAAC) to attach payloads. Optimize solubility with PEGylated spacers .

- Validation: Assess target degradation via Western blot (e.g., androgen receptor in prostate cancer models) .

How do I troubleshoot low yields in the Miyaura borylation step?

Troubleshooting Guide:

- Catalyst Loading: Ensure Pd(OAc) (5 mol%) and XPhos (10 mol%) are freshly prepared. Degas solvents (THF/HO) to prevent oxidation .

- Substrate Quality: Use anhydrous BPin and ensure halogenated pyridine intermediates are free of moisture (Karl Fischer titration <0.1% HO) .

- Scale-Up: For reactions >1 g, switch to microwave-assisted synthesis (120°C, 30 min) to improve conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.